![molecular formula C17H12O B14304696 2-Methylbenzo[b]indeno[1,2-e]pyran CAS No. 116371-86-9](/img/structure/B14304696.png)
2-Methylbenzo[b]indeno[1,2-e]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzo[b]indeno[1,2-e]pyran is a complex organic compound that belongs to the class of indenopyrans. These compounds are characterized by a fused structure consisting of indene and pyran units. The presence of a methyl group at the 2-position of the benzo[b]indeno[1,2-e]pyran structure adds to its unique chemical properties. Indenopyrans are known for their significant biological activities and have found applications in various fields, including medicinal chemistry and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[b]indeno[1,2-e]pyran can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and atom economy. For instance, a domino three-component reaction involving aryl aldehydes, active methylene compounds, and kojic acid as a Michael donor can be employed. This reaction is catalyzed by secondary amine catalyst L-proline under ultrasound irradiation in aqueous ethanolic solution at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods. The use of green chemistry principles, such as employing reusable catalysts and green solvents, is highly advantageous. The practical utility of these methods is demonstrated by their mild reaction conditions, energy efficiency, and high chemical yields without the need for column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbenzo[b]indeno[1,2-e]pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
2-Methylbenzo[b]indeno[1,2-e]pyran has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methylbenzo[b]indeno[1,2-e]pyran involves its interaction with specific molecular targets and pathways. Reverse-docking studies have revealed that this compound exhibits strong binding affinities to proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Disintegrin and Metalloprotease protein (ADAMTS-5). These interactions suggest that the compound may exert its effects through inhibition of these targets, potentially leading to antiproliferative activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]indeno[1,2-e]pyran: Similar structure but lacks the methyl group at the 2-position.
Indeno[1,2-c]pyran-3-ones: Differ in the position and type of substituents on the pyran moiety.
Benzo[b]indeno-[2,1-e]pyran-10,11-diones: Contain additional carbonyl groups and are used to stimulate erythropoietin biosynthesis.
Uniqueness
The presence of the methyl group at the 2-position in 2-Methylbenzo[b]indeno[1,2-e]pyran contributes to its unique chemical properties and reactivity. This structural modification can influence the compound’s biological activity and its interactions with molecular targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
116371-86-9 |
|---|---|
Formule moléculaire |
C17H12O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
2-methylindeno[2,1-b]chromene |
InChI |
InChI=1S/C17H12O/c1-11-6-7-16-13(8-11)9-15-14-5-3-2-4-12(14)10-17(15)18-16/h2-10H,1H3 |
Clé InChI |
WRCJZURXVLCRHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=CC4=CC=CC=C4C3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


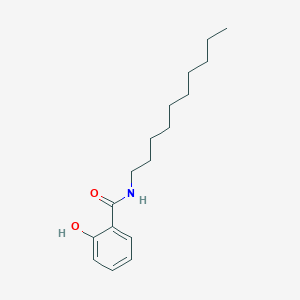

![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

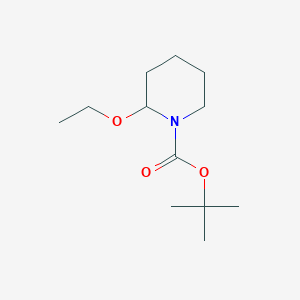
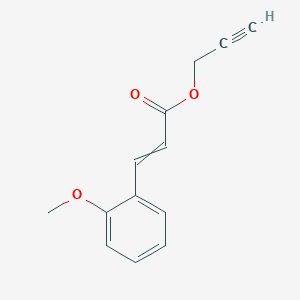
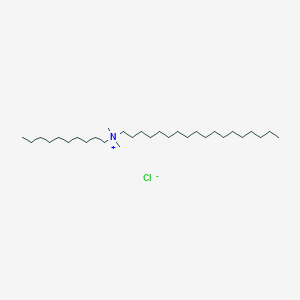
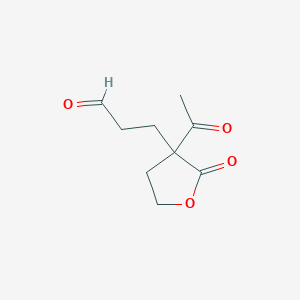
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
